2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one
Description
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Properties
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)13(16)15-7-8-17-9-10-5-3-4-6-12(10)15/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHFQDURBAYOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC2C1CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its molecular weight of approximately 241.74 g/mol. The compound features a chloro group and an octahydrobenzo[e][1,4]oxazepine moiety, which contribute to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anxiolytic Effects : Preliminary data indicate that it may reduce anxiety-like behaviors in animal models, potentially through modulation of GABAergic activity.
- Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
- Inhibition of Monoamine Oxidase : By inhibiting this enzyme, the compound could increase levels of monoamines in the brain, enhancing mood and cognitive functions.
- GABA Receptor Interaction : Its potential interaction with GABA receptors suggests a role in anxiety reduction and sedation.
Case Studies
Several studies have investigated the effects of this compound:
- Animal Models of Depression : In a study involving mice subjected to chronic mild stress, administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The findings suggest a dose-dependent response indicating effective antidepressant properties.
- Anxiety Assessment : In another study using the elevated plus maze test, subjects treated with the compound displayed increased time spent in open arms, suggesting anxiolytic effects. Behavioral assays indicated reduced locomotion anxiety correlating with increased GABAergic activity.
- Neuroprotection in Oxidative Stress Models : Research examining the neuroprotective effects demonstrated that pretreatment with the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors. This effect was associated with decreased levels of reactive oxygen species (ROS).
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Antidepressant | Reduced depressive behavior | [Case Study 1] |
| Anxiolytic | Increased open arm time | [Case Study 2] |
| Neuroprotective | Decreased cell death under stress | [Case Study 3] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
